SKF-83822

Vue d'ensemble

Description

Applications De Recherche Scientifique

SKF 83822 has a wide range of applications in scientific research:

Neuropharmacology: It is used to study the role of dopamine D1-like receptors in the central nervous system, including their involvement in cognition, memory, and motor control.

Schizophrenia Research: SKF 83822 is employed to investigate the potential therapeutic effects of dopamine D1 receptor agonists in treating schizophrenia.

Parkinson’s Disease: Research on SKF 83822 explores its potential to alleviate motor symptoms without inducing dyskinesias, a common side effect of other dopamine agonists.

Behavioral Studies: It is used in animal models to study the effects of dopamine receptor activation on behavior, including locomotion and arousal.

Mécanisme D'action

Target of Action

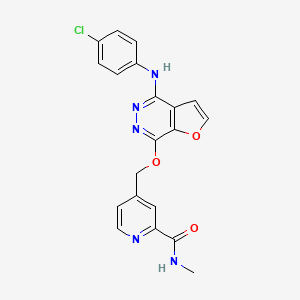

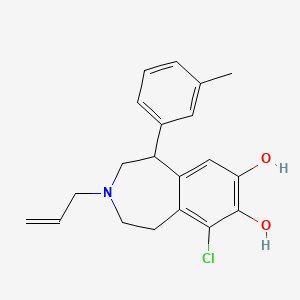

SKF-83822, also known as SKF 83822 or J2.054.792H or SK and F 83822 or 661JNG0144 or 3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol, is a potent dopamine D1 receptor agonist . The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system .

Mode of Action

This specific activation leads to the production of cyclic adenosine monophosphate (cAMP), further stimulating AC activation .

Biochemical Pathways

The activation of AC leads to the production of cAMP, a secondary messenger involved in many biological responses. In the case of this compound, it increases the phosphorylation of DARPP-32 , a protein phosphatase inhibitor . This leads to the inhibition of protein phosphatase 1 (PP1), resulting in the increased phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor (AMPAR), which potentiates channel activities and currents .

Pharmacokinetics

The compound’s ability to induce a strong response in both rodent and non-human primate models suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The activation of the dopamine D1 receptor by this compound leads to a series of biochemical events that ultimately result in increased locomotor activity . This is observed in both rodent and non-human primate models, where this compound induces a significant increase in locomotor activity without affecting stereotypy, intense grooming, or dyskinesia .

Analyse Biochimique

Biochemical Properties

SKF-83822 interacts with the dopamine D1 receptor, a G protein-coupled receptor . It activates Gs/olf/adenylyl cyclase (AC)-coupled D1 receptors, but not phospholipase C (PLC)-coupled D1-like receptors . This interaction leads to an increase in the production of cyclic AMP (cAMP), a key secondary messenger involved in many biological processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound increases DARPP-32 phosphorylation in Neostriatal slices . DARPP-32 is a key protein involved in the regulation of dopaminergic neurotransmission .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the dopamine D1 receptor, leading to the activation of the Gs/olf/adenylyl cyclase (AC)-coupled pathway . This results in an increase in cAMP production, which can further influence various cellular processes, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For example, treatment with this compound for 5 minutes stimulates DARPP-32 Thr34 phosphorylation maximally at a concentration of 100 μM . This indicates that the effects of this compound can change over time and are dose-dependent.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, this compound shows significant effects in a moderate and high dose with 0.25 mg/kg and 0.35 mg/kg, respectively, in monkeys . It induces locomotion but does not induce dyskinesia .

Metabolic Pathways

Given its role as a dopamine D1 receptor agonist, it is likely involved in pathways related to dopamine signaling .

Transport and Distribution

Given its role as a dopamine D1 receptor agonist, it is likely to be distributed in areas where these receptors are present .

Subcellular Localization

Given its role as a dopamine D1 receptor agonist, it is likely to be localized in areas where these receptors are present .

Méthodes De Préparation

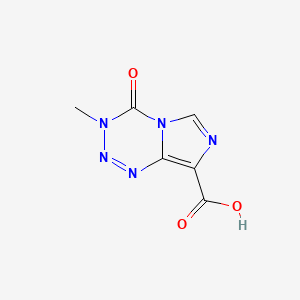

Voies de synthèse et conditions de réaction

La synthèse du SKF 83822 implique plusieurs étapes, en partant de précurseurs disponibles dans le commerceLe produit final est obtenu sous forme de sel de bromhydrate pour améliorer sa stabilité et sa solubilité .

Méthodes de production industrielle

La production industrielle du SKF 83822 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé en termes de rendement et de pureté, impliquant souvent une chromatographie liquide haute performance (HPLC) pour la purification. Les conditions de réaction sont soigneusement contrôlées pour garantir la cohérence et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

Le SKF 83822 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes chloro et hydroxyle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols. Les conditions impliquent généralement des températures douces et des solvants tels que l'éthanol ou le diméthylsulfoxyde (DMSO).

Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés en milieu acide ou basique.

Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium sont utilisés dans des conditions anhydres.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent produire des dérivés d'amines, tandis que les réactions d'oxydation peuvent produire des quinones .

Applications de la recherche scientifique

Le SKF 83822 a une large gamme d'applications dans la recherche scientifique :

Neuropharmacologie : Il est utilisé pour étudier le rôle des récepteurs de la dopamine D1 dans le système nerveux central, y compris leur implication dans la cognition, la mémoire et le contrôle moteur.

Recherche sur la schizophrénie : Le SKF 83822 est utilisé pour étudier les effets thérapeutiques potentiels des agonistes du récepteur de la dopamine D1 dans le traitement de la schizophrénie.

Maladie de Parkinson : La recherche sur le SKF 83822 explore son potentiel à soulager les symptômes moteurs sans induire de dyskinésies, un effet secondaire courant d'autres agonistes de la dopamine.

Études comportementales : Il est utilisé dans des modèles animaux pour étudier les effets de l'activation des récepteurs de la dopamine sur le comportement, y compris la locomotion et l'éveil.

Mécanisme d'action

Le SKF 83822 exerce ses effets en activant sélectivement les récepteurs de la dopamine D1, qui sont couplés à la voie de signalisation Gs/olf/adénylate cyclase. Cette activation entraîne une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc), ce qui à son tour stimule l'activité de l'adénylate cyclase. Contrairement à d'autres agonistes de la dopamine, le SKF 83822 n'active pas les récepteurs D1 couplés à la phospholipase C (PLC), ce qui le rend unique dans son mécanisme d'action .

Comparaison Avec Des Composés Similaires

Composés similaires

SKF 38393 : Un autre agoniste du récepteur de la dopamine D1, mais il active à la fois les voies de l'adénylate cyclase et de la phospholipase C.

Fenoldopam : Un agoniste sélectif du récepteur de la dopamine D1 utilisé en clinique pour traiter l'hypertension artérielle.

Dihydrexidine : Un agoniste complet des récepteurs de la dopamine D1 avec des applications thérapeutiques potentielles dans la maladie de Parkinson et la schizophrénie.

Unicité du SKF 83822

Le SKF 83822 est unique dans son activation sélective de l'adénylate cyclase sans affecter la phospholipase C. Cette activation sélective réduit le risque d'effets secondaires tels que les dyskinésies, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO2/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNOXCRCYMOMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043819 | |

| Record name | SKF 83822 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-08-5 | |

| Record name | SKF-83822 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83822 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74115-08-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-83822 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661JNG0144 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

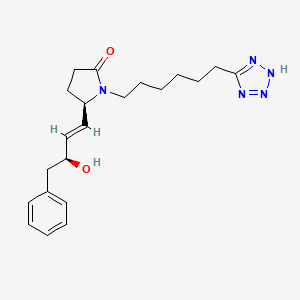

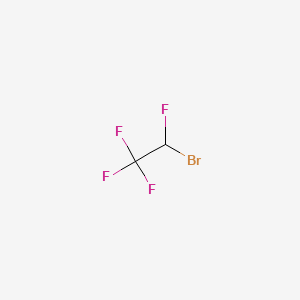

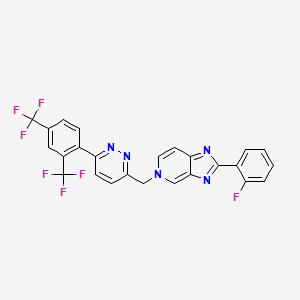

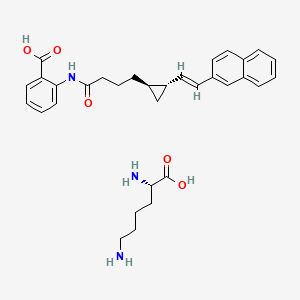

Feasible Synthetic Routes

A: SKF 83822 functions as a selective dopamine D1-like receptor agonist. [] This means it binds preferentially to D1-like receptors (D1 and D5), triggering a cascade of intracellular events. While both receptor subtypes are activated, research suggests a more prominent role for D1 receptors in mediating SKF 83822's effects. []

A: Research suggests that SKF 83822 does not directly activate the D1-D2 receptor heteromer. [] While it binds to the D1 receptor within this complex, it does not lead to the activation of the Gq protein or subsequent calcium release, a hallmark of D1-D2 heteromer activation. [] In contrast, SKF 83959 can directly activate this heteromer, highlighting the complexities of ligand-receptor interactions and their downstream consequences. []

A: Although SKF 83822 doesn't directly activate the D1-D2 heteromer, its binding to the D1 protomer within the complex induces conformational changes. [] These changes are sufficient to initiate desensitization of the heteromer, diminishing its ability to generate a calcium signal upon subsequent activation by an appropriate agonist. [] This phenomenon underscores the intricate allosteric modulation within receptor complexes and their potential pharmacological implications.

A: The desensitization process triggered by SKF 83822 binding to the D1-D2 heteromer is regulated by G protein-coupled receptor kinase 2 (GRK2). [] Studies reveal that both the catalytic and regulator of G-protein signaling (RGS) domains of GRK2 play a role in this process. [] Overexpression of GRK2 attenuates the calcium signal, whereas its knockdown enhances the signal. [] Notably, expression of a catalytically inactive GRK2 construct partially rescues the attenuated signal, implying the involvement of both GRK2's kinase activity and its ability to interact with G proteins in the desensitization mechanism. []

A: Studies in transgenic mice expressing eGFP under the control of the Nr4a1 promoter (Nr4a1-eGFP mice) have shown that SKF 83822 can indeed influence Nr4a1 expression. [] In primary striatal cultures derived from these mice, treatment with SKF 83822 led to an increase in eGFP expression specifically in neuronal-like cells. [] This finding suggests that SKF 83822, through its action on D1-like receptors, can modulate Nr4a1 expression, a transcription factor implicated in neuronal survival, differentiation, and responses to various stimuli.

A: Nr4a1-eGFP mice serve as a valuable tool for studying the effects of SKF 83822 in the context of striosome-matrix architecture and neuronal activity. [] These mice exhibit robust eGFP expression in striosomes, a compartment within the striatum enriched in D1 receptors, allowing for visualization and investigation of this specific neuronal population. [] Furthermore, Nr4a1 itself is considered an immediate early gene, rapidly upregulated in response to neuronal activity. [] Consequently, changes in eGFP expression in these mice can provide insights into the influence of SKF 83822 on neuronal activity within the striosome-matrix circuitry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.